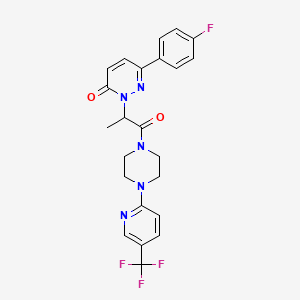
6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex molecule that appears to be related to various pharmacologically active compounds discussed in the provided papers. While the exact compound is not directly mentioned, the papers provide insights into similar structures and their synthesis, biological activities, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with the formation of core structures followed by functionalization with various substituents. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole involves a simple and efficient process, characterized by spectral analysis . Similarly, the synthesis of 6-substituted-3-pyridazinone derivatives includes the attachment of arylpiperazino moieties . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a piperazine ring and a pyridazinone core in its structure.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyridazinone core, substituted with a fluorophenyl group and a complex side chain that includes a piperazine ring and a trifluoromethylpyridinyl moiety. The presence of these functional groups suggests potential interactions with biological targets, as indicated by docking studies of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on ciprofloxacin, which shares the piperazinyl moiety. Ciprofloxacin undergoes photochemical reactions, including substitution and decarboxylation, influenced by environmental conditions . The fluorine atoms present in the compound may also undergo substitution reactions, as seen in the synthesis of fluorinated pyrido[2,3-c]pyridazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its fluorinated groups and the piperazine ring. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which can enhance their pharmacokinetic profiles . The piperazine ring is a common feature in drugs and can impact the compound's solubility and ability to cross biological membranes . The trifluoromethyl group could further contribute to the compound's lipophilicity and electronic properties .
Relevant Case Studies
Case studies involving similar compounds have demonstrated a range of biological activities. For example, 6-substituted-3-pyridazinone derivatives have shown antinociceptive activity, with one compound being more active than aspirin . Another compound, a substituted pyrido[3,2-b]oxazinone, also exhibited significant antinociceptive activity and was found to be more active than aspirin . These findings suggest that the compound may also possess biological activities worth exploring.
Wissenschaftliche Forschungsanwendungen
Rhodium Catalyzed Hydroformylation
A key step in the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, involves the rhodium-catalyzed hydroformylation of specific precursors. These compounds contain a 4,4-bis(p-fluorophenyl)butyl group, highlighting the critical role of catalyzed reactions in the development of pharmaceuticals with complex structures like "6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one" (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antimalarial Agents
Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, demonstrating the potential of "6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one" derivatives in treating malaria. These findings underscore the importance of structural elements such as hydroxyl groups, propane chains, and fluorine in enhancing antiplasmodial activity (Mendoza et al., 2011).
Antibacterial Activity
The synthesis of novel arylfluoroquinolones, characterized by fluorine substitution and various other structural modifications, highlights the antibacterial potency of compounds related to "6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one." The research indicates that specific substitutions at certain positions can significantly enhance the antimicrobial efficacy of these compounds (Chu, Fernandes, Claiborne, Pihuleac, Nordeen, Maleczka, & Pernet, 1985).
Serotonin 5-HT2 Antagonists
Research on the modification of 3-(4-fluorophenyl)-1H-indoles for high 5-HT2 receptor affinity and selectivity highlights the therapeutic potential of compounds structurally related to "6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one" in treating disorders influenced by serotonin receptors. These findings emphasize the role of molecular structure in determining receptor binding affinity and selectivity (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-[1-oxo-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F4N5O2/c1-15(32-21(33)9-7-19(29-32)16-2-5-18(24)6-3-16)22(34)31-12-10-30(11-13-31)20-8-4-17(14-28-20)23(25,26)27/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJAOFTGBPPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-2-(1-oxo-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)
![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
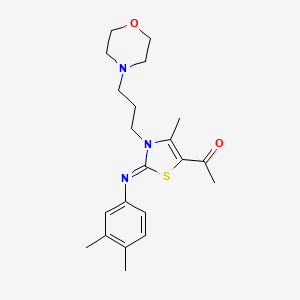
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)
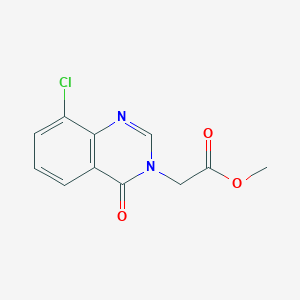
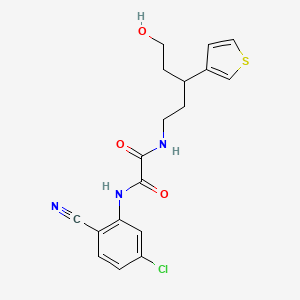



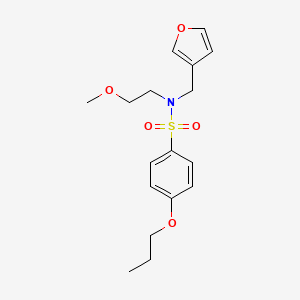
![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)
![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)